molecular formula C10H13ClN2O2 B1377782 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride CAS No. 1177334-30-3

5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride

Cat. No. B1377782
CAS RN: 1177334-30-3
M. Wt: 228.67 g/mol
InChI Key: ZNDXECFYUAOJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride is an organic compound with the molecular weight of 192.22 . It is a white crystalline solid and is often used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound is complex and often involves multiple steps . One method involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline, followed by condensation with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a phenyl ring . The InChI code is 1S/C10H12N2O2/c11-6-9-7-12 (10 (13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 .


Chemical Reactions Analysis

In one reaction, this compound is used to synthesize rivaroxaban, an anticoagulant agent . The reaction involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon in DMSO as a solvent and triethylamine as a base .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in water and some organic solvents . It has a molecular weight of 192.22 and a storage temperature at room temperature .

Scientific Research Applications

Stereoselective Synthesis of Oxazolidin-2-ones

The compound is used in the stereoselective synthesis of oxazolidin-2-ones . The approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .

Total Synthesis of (−)-Cytoxazone

This compound also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone . This is one of the shortest syntheses reported to date .

Early Phases of Drug Discovery

The convenient platform provided by this compound would be a promising method for the early phases of drug discovery .

Antibacterial Activity

Since the introduction of linezolid, an oxazolidin-2-one based new class of antibacterial agents with a unique mechanism of action, this cyclic carbamate has gained wider popularity and interest from the scientific community .

Chiral Auxiliary in Stereoselective Transformations

The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .

Treatment of Drug-Resistant Infections

Linezolid, an oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis . It was approved by the FDA for the treatment of a range of traditionally drug-resistant infections, including MRSA and drug-resistant tuberculosis .

Treatment of Skin Infections in Adults

Tedizolid, another oxazolidin-2-one antibacterial agent, is used to treat skin infections in adults .

Chemical Analysis Using 3D Printed Glass Microfluidics

In addition to the online experiments, pure (5 S)-5-(aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-1,3-oxazolidin-2-one (1) and pure linezolid (3) were analyzed by direct infusion electrospray ionization mass spectrometry using the same MS operating settings as for the online reaction study .

Safety and Hazards

This compound is classified under GHS05 and GHS07 hazard pictograms . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDXECFYUAOJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride

CAS RN

1177334-30-3
Record name 5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
Reactant of Route 2
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
Reactant of Route 3
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
Reactant of Route 5
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.